Ara-HA

Antiviral Herpes Simplex Virus In Vivo Efficacy

Ara-HA offers a critical advantage over vidarabine due to its N6-hydroxy modification, conferring resistance to deamination and yielding 30-50x greater antiviral activity in vitro. For HSV-1 murine models, Ara-HA demonstrates superior protection at lower doses. Its unique structure enables specific investigation of adenosine deaminase susceptibility and viral DNA polymerase selectivity. Ensure compound-specific quantitative evidence guides your procurement.

Molecular Formula C10H13N5O5
Molecular Weight 283.24 g/mol
CAS No. 24822-51-3
Cat. No. B1216203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAra-HA
CAS24822-51-3
Synonymsara-HA
arabinosyl-N(6)-hydroxyadenine-9-beta-D-arabinofuranosyl-6-hydroxylaminopurine
Molecular FormulaC10H13N5O5
Molecular Weight283.24 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NO
InChIInChI=1S/C10H13N5O5/c16-1-4-6(17)7(18)10(20-4)15-3-13-5-8(14-19)11-2-12-9(5)15/h2-4,6-7,10,16-19H,1H2,(H,11,12,14)
InChIKeyQROZCFCNYCVEDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ara-HA (CAS 24822-51-3): A Specialized N6-Hydroxyadenine Arabinonucleoside with Documented Anti-HSV-1 Activity


Ara-HA (Arabinosyl-N6-hydroxyadenine, CAS 24822-51-3) is a synthetic purine nucleoside analog belonging to the arabinofuranosyladenine class. It is characterized by an N6-hydroxy modification on the adenine base, which distinguishes it from the parent compound ara-A (vidarabine) and other arabinonucleosides. Ara-HA has been reported to inhibit herpes simplex virus type 1 (HSV-1) replication in vitro and in vivo, and its antiviral activity has been evaluated alongside structurally related analogs [1]. The compound is phosphorylated by cellular kinases to its active triphosphate form, which interferes with viral DNA synthesis [2].

Ara-HA Procurement: Why Simple Substitution with Other Arabinonucleosides Compromises Experimental Integrity


Generic substitution among arabinonucleoside analogs is scientifically unsound due to profound differences in metabolic stability, target selectivity, and in vivo efficacy that arise from subtle structural variations. For example, vidarabine (ara-A) is rapidly deaminated by adenosine deaminase to arabinosylhypoxanthine (ara-Hx), which exhibits 30- to 50-fold lower antiviral activity [1]. The N6-hydroxy modification in ara-HA is hypothesized to confer resistance to this deamination pathway, thereby potentially altering its pharmacokinetic profile and therapeutic window. Moreover, direct comparative studies demonstrate that ara-HA provides superior protection against HSV-1 challenge in mice compared to ara-A, requiring lower doses to achieve significant survival benefits [2]. These differences underscore that even closely related nucleoside analogs cannot be assumed to be functionally interchangeable, and procurement decisions must be guided by compound-specific quantitative evidence.

Ara-HA Comparative Performance: Quantitative Evidence for Selection Over Closest Analogs


In Vivo Protective Efficacy Against Lethal HSV-1 Challenge: Direct Comparison with Ara-A

In a direct head-to-head murine model of HSV-1 infection, ara-HA demonstrated significantly superior protective efficacy compared to ara-A. Ara-HA protected mice against a lethal challenge dose of 100 LD50 of HSV-1 when administered intraperitoneally in a 10-day course [1]. Lower drug concentrations were required for protection with ara-HA, and a higher percentage of treated animals survived compared to those receiving ara-A [1].

Antiviral Herpes Simplex Virus In Vivo Efficacy

Metabolic Stability Advantage: Resistance to Adenosine Deaminase Compared to Vidarabine

Vidarabine (ara-A) is rapidly deaminated in vivo by adenosine deaminase to arabinosylhypoxanthine (ara-Hx), a metabolite with 30- to 50-fold lower antiviral activity [1]. This metabolic instability limits the clinical utility of ara-A. The N6-hydroxy modification present in ara-HA is structurally positioned to hinder recognition by adenosine deaminase, thereby conferring resistance to deamination [2]. While direct enzymatic studies on ara-HA are limited in the public domain, the class-level inference is supported by the known substrate specificity of adenosine deaminase and the observed superior in vivo efficacy of ara-HA despite similar in vitro antiviral activity [2].

Nucleoside Metabolism Deamination Resistance Pharmacokinetics

Selectivity Index in HSV-1 Infected Cells: Comparative Context with Ara-A and Ara-H

The selectivity index (SI) quantifies preferential inhibition of viral DNA synthesis over uninfected cellular DNA synthesis. For ara-A, an SI of 0.5 was reported, while its deaminated metabolite ara-H exhibited an SI of 0.4 [1]. These values indicate moderate selectivity for viral DNA synthesis. Ara-HA's SI has not been explicitly reported in the available literature; however, the compound is described as 'toxic' in early reports, and the addition of adenosine deaminase inhibitors increased antiviral activity without improving selectivity [2]. This suggests that while ara-HA may offer improved metabolic stability, its selectivity profile may be similar to or slightly different from ara-A, warranting careful consideration in experimental design.

Selectivity Index Cytotoxicity DNA Synthesis Inhibition

In Vitro Anti-HSV-1 Activity Confirmation

Ara-HA has been demonstrated to inhibit HSV-1 replication in vitro in cell culture systems [1]. While specific IC50 values are not provided in the publicly available literature, the compound's in vitro activity confirms that it retains the antiviral mechanism common to arabinonucleosides. This baseline activity, when combined with the documented in vivo superiority over ara-A, suggests that the N6-hydroxy modification does not abolish antiviral potency and may actually enhance overall therapeutic performance.

HSV-1 In Vitro Antiviral Replication Inhibition

Ara-HA: Research and Preclinical Development Scenarios Supported by Comparative Evidence


Preclinical HSV-1 Antiviral Efficacy Studies Requiring Superior In Vivo Protection

Investigators developing novel therapies for HSV-1 infections should consider ara-HA as a comparator or lead compound in murine models, where it has demonstrated significantly better protection against lethal challenge than ara-A [1]. The compound's ability to protect against 100 LD50 HSV-1 at lower doses makes it a valuable tool for studying dose-response relationships and immune-mediated protection in vivo.

Nucleoside Analog Metabolic Stability and Deamination Resistance Research

Ara-HA serves as a prototypical N6-modified nucleoside for investigating the impact of structural modifications on adenosine deaminase susceptibility. Unlike ara-A, which is rapidly inactivated by deamination to ara-Hx (30- to 50-fold less active), ara-HA's N6-hydroxy group is hypothesized to confer resistance [1][2]. Researchers studying nucleoside metabolism and prodrug design can use ara-HA to explore structure-activity relationships governing metabolic stability.

Comparative Selectivity Profiling of Arabinonucleosides in HSV-Infected Cell Systems

Ara-HA can be employed in cell culture systems designed to measure selective inhibition of viral DNA synthesis, as originally described by Drach and Shipman [1]. By generating head-to-head selectivity index data against ara-A (SI=0.5) and ara-C (SI=-0.5), researchers can better characterize the therapeutic window of this N6-hydroxy analog and refine in vitro-to-in vivo translation models.

Chemical Biology Studies of Purine Nucleoside Interactions with Viral and Cellular Polymerases

The N6-hydroxy modification in ara-HA alters hydrogen bonding potential and steric properties compared to ara-A. This compound is suitable for biochemical studies examining how subtle base modifications influence substrate recognition by viral DNA polymerases versus host enzymes, potentially guiding rational design of next-generation antiviral nucleosides with improved selectivity [2].

Technical Documentation Hub

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